2-Chloro-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone
Description
2-Chloro-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone (CAS: 1353947-36-0) is a substituted ethanone derivative featuring a pyrrolidine ring modified with a cyclopropyl-methyl-amine group at the 3-position. This compound has a molecular weight of ~230.74 g/mol and is cataloged under Ref: 10-F085246 by CymitQuimica, though it is currently discontinued .
Properties
IUPAC Name |
2-chloro-1-[3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c1-12(8-2-3-8)9-4-5-13(7-9)10(14)6-11/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADSCARNDKFCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCN(C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Chloroacetylation
The most common approach involves reacting 3-(cyclopropyl-methyl-amino)pyrrolidine with chloroacetyl chloride under controlled conditions. The pyrrolidine nitrogen acts as a nucleophile, displacing the chloride ion to form the target compound. Key parameters include:
-
Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates.
-
Base Utilization : Triethylamine (TEA) or potassium carbonate (K₂CO₃) neutralizes HCl byproducts, driving the reaction forward.
-
Temperature Control : Reactions are typically conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.
Representative Protocol :
Continuous Flow Synthesis
Modern industrial methods employ continuous flow reactors to enhance efficiency and safety. This method reduces reaction times from hours to minutes and improves yield consistency.
Key Advantages :
-
Catalyst Integration : Heterogeneous catalysts (e.g., immobilized Lewis acids) increase turnover numbers (TON > 500).
-
Yield Optimization : Achieves >90% purity with in-line purification systems.
Reaction Optimization Strategies
Solvent and Temperature Effects
Comparative studies reveal solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 78 | 92 |
| THF | 7.52 | 85 | 89 |
| DMF | 36.7 | 62 | 81 |
Elevating temperatures beyond 50°C in DMF promotes decomposition, whereas THF stabilizes intermediates at higher temperatures.
Catalytic Enhancements
Lewis acids like zinc chloride (ZnCl₂) accelerate chloroacetylation by polarizing the carbonyl group:
-
ZnCl₂ Loading : 5 mol% improves yield by 15% (from 70% to 85%).
-
Side Reactions : Overloading (>10 mol%) leads to pyrrolidine ring opening, reducing purity.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient):
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 4.15 (q, 2H, CH₂Cl), 3.70–3.30 (m, 4H, pyrrolidine), 2.85 (s, 3H, N-CH₃), 1.20–0.80 (m, 4H, cyclopropane).
Industrial-Scale Production
Process Intensification
Large-scale synthesis employs multi-step continuous systems:
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines, thiols, or alkoxides replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol, thiols in aqueous base, alkoxides in alcohol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amines, thioethers, ethers.
Scientific Research Applications
Pharmacological Applications
1. Neurological Research
The compound has been studied for its potential effects on the central nervous system (CNS). Its structure suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. This interaction is crucial for developing treatments for disorders such as depression and anxiety.
2. Antidepressant Activity
Research indicates that derivatives of pyrrolidine compounds can exhibit antidepressant-like effects in animal models. The cyclopropylmethyl group may enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier and exert CNS effects .
3. Analgesic Properties
There is emerging evidence that compounds similar to 2-Chloro-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone can possess analgesic properties. Studies have shown that modulation of pain pathways through such compounds can lead to reduced pain perception in experimental settings .
Case Study 1: Antidepressant Activity in Rodent Models
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when subjected to forced swim tests. The results suggest a mechanism involving serotonin receptor modulation .
Case Study 2: Pain Management
In a controlled study assessing the analgesic properties of various pyrrolidine derivatives, this compound showed promising results in reducing nociceptive responses in mice subjected to thermal pain tests. The findings indicate potential pathways through which this compound could be developed into a therapeutic agent for chronic pain management .
Mechanism of Action
The mechanism of action of 2-Chloro-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key metabolic pathways.
Receptor Interaction: Binding to cellular receptors, leading to changes in signal transduction and cellular responses.
DNA Interaction: Intercalating into DNA, affecting gene expression and cellular proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
a) 2-Chloro-1-(Indolyl)Ethanones
- Examples: 2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone (Compound 9) 2-Chloro-1-(7-chloro-1H-indol-3-yl)ethanone (Compound 10)
- Key Differences :
- Substituents on the indole ring (methoxy vs. chloro) significantly alter electronic properties. The methoxy group is electron-donating, while chloro is electron-withdrawing, affecting reactivity in nucleophilic substitutions.
- Synthesis Yields : These compounds were synthesized in low yields (23% and 11%, respectively) compared to phenyl-substituted analogues (44–78%) .
b) Aryl-Substituted Analogues
- Examples: 2-Chloro-1-(3-chlorophenyl)ethanone (Compound 1) 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethanone (Compound 2)
- Key Differences :
c) Pyrrolidine-Based Analogues
- Example: 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)-ethanone Molecular Weight: 223.7 g/mol LogP: 2.44 (vs. estimated higher LogP for the target compound due to cyclopropane’s lipophilicity).
Physicochemical Properties
| Property | Target Compound | 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)-ethanone | 2-Chloro-1-(3-CF₃-phenyl)ethanone |
|---|---|---|---|
| Molecular Weight (g/mol) | ~230.74 | 223.7 | 223.6 |
| LogP (Predicted) | ~3.0 (cyclopropane effect) | 2.44 | 2.8 |
| PSA (Ų) | ~40 (amine + carbonyl) | 20.3 | 17.1 |
Biological Activity
2-Chloro-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is a compound with significant potential in medicinal chemistry. Its molecular formula is C10H17ClN2O, with a molecular weight of approximately 216.71 g/mol. This compound belongs to a class of pyrrolidine derivatives that have been studied for their biological activities, including antibacterial, antifungal, and potential anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H17ClN2O |
| Molecular Weight | 216.71 g/mol |
| CAS Number | 1354010-28-8 |
| Melting Point | Not available |
| Boiling Point | Predicted: 341.3 °C |
| Density | Predicted: 1.20 g/cm³ |
Antibacterial Properties
Research has shown that various pyrrolidine derivatives exhibit antibacterial activity against a range of pathogens. For instance, studies have indicated that compounds similar to this compound can inhibit the growth of Gram-positive and Gram-negative bacteria.
A comparative study on pyrrolidine alkaloids demonstrated that certain derivatives possess Minimum Inhibitory Concentration (MIC) values ranging from 75 to 150 µg/mL against bacteria such as Bacillus subtilis, Enterococcus faecalis, E. coli, and Pseudomonas aeruginosa . The presence of halogen substituents in these compounds has been identified as a significant factor contributing to their antibacterial efficacy.
Antifungal Activity
In addition to antibacterial properties, some studies have explored the antifungal activity of pyrrolidine derivatives. While specific data on this compound is limited, related compounds have shown effectiveness against various fungal strains, indicating a potential for broad-spectrum antifungal applications.
Anticancer Potential
Emerging research suggests that pyrrolidine derivatives may also exhibit anticancer properties. For example, similar compounds have demonstrated antiproliferative activity against human tumor cell lines with IC50 values in the nanomolar range . The mechanism of action often involves the inhibition of key cellular pathways essential for cancer cell survival and proliferation.
Case Studies
Several studies have highlighted the biological activity of pyrrolidine derivatives:
-
Study on Antibacterial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine compounds and found that modifications in their structure significantly affected their antibacterial potency.
- The study reported that certain derivatives had MIC values as low as 0.5 µg/mL against resistant strains of Staphylococcus aureus .
-
Anticancer Activity Assessment :
- Another research article assessed the antiproliferative effects of several pyrrolidine-based compounds on different cancer cell lines.
- Results indicated that specific structural features led to enhanced cytotoxicity, suggesting that this compound could be further explored for its anticancer potential .
Q & A
Q. Q1: What are the standard synthetic routes for preparing 2-Chloro-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone, and how are reaction conditions optimized?
A1: The compound is synthesized via alkylation of pyrrolidine derivatives with 2-chloroethanone intermediates. For example:
- Step 1 : Acylation of amines (e.g., 3-(cyclopropyl-methyl-amino)pyrrolidine) with 2-chloroacetyl chloride in a biphasic system (e.g., dichloromethane and aqueous NaOH) at 0–5°C to minimize side reactions .
- Step 2 : Alkylation under reflux in dry acetone with K₂CO₃/KI catalysis at 60°C for 6–12 hours, monitored by HPLC .
Optimization : Solvent choice (polar aprotic vs. biphasic), temperature control (0–60°C), and catalytic KI improve yields (44–78%) by suppressing elimination or over-alkylation .
Q. Q2: How is the purity and structural integrity of this compound validated in academic research?
A2:
- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<1% threshold) .
- Structural Confirmation :
Advanced Research: Mechanistic and Structural Insights
Q. Q3: What computational or crystallographic methods are recommended to resolve steric or electronic conflicts in the pyrrolidine-cyclopropylamine moiety?
A3:
- Crystallography : Use SHELXL for single-crystal X-ray refinement to resolve steric clashes (e.g., cyclopropyl-methyl group orientation) .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic effects (e.g., charge distribution on the ethanone carbonyl) .
- Docking Studies : Map interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic analogs .
Q. Q4: How can researchers address contradictory bioactivity data across analogs with similar scaffolds?
A4:
- SAR Analysis : Compare substituent effects (e.g., cyclopropyl vs. trifluoromethyl groups) on target binding using IC₅₀ or Ki values .
- Metabolic Stability Assays : Test hepatic microsomal stability (e.g., human CYP450 isoforms) to rule out false negatives due to rapid degradation .
- Orthogonal Assays : Validate activity in cell-based (e.g., anticonvulsant models) and biochemical (e.g., enzyme inhibition) assays to confirm mechanism .
Methodological Challenges in Data Interpretation
Q. Q5: How should researchers troubleshoot conflicting NMR or LC/MS results for this compound?
A5:
- NMR Artifacts :
- Impurity Peaks : Use deuterated solvents (e.g., DMSO-d₆) and suppress water signals via presaturation .
- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) to resolve rotational isomers in the pyrrolidine ring .
- LC/MS Discrepancies :
Q. Q6: What strategies are effective for improving synthetic yields in multi-step routes?
A6:
- Intermediate Stabilization : Protect the pyrrolidine amine with Boc groups during acylation to prevent side reactions .
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or Pd-based systems for challenging C–N bond formations .
- Process Analytics : Use in-line FTIR or ReactIR to monitor reaction progress and adjust stoichiometry in real time .
Biological Evaluation and Applications
Q. Q7: What in vitro/in vivo models are suitable for evaluating the neuropharmacological potential of this compound?
A7:
- In Vitro :
- In Vivo :
Q. Q8: How can researchers leverage structural analogs to enhance target selectivity?
A8:
- Scaffold Hopping : Replace the cyclopropyl group with spirocyclic or bicyclic amines to modulate lipophilicity and target engagement .
- Isosteric Replacement : Substitute the ethanone carbonyl with sulfone or amide groups to alter hydrogen-bonding patterns .
- Proteomics Profiling : Use affinity chromatography coupled with mass spectrometry to identify off-target interactions .
Data Reproducibility and Reporting Standards
Q. Q9: What criteria should be prioritized when reporting synthetic and analytical data for publication?
A9:
- Synthetic Protocols : Document exact molar ratios, solvent purity, and reaction times (e.g., "dry acetone, 60°C, 8 h") .
- Analytical Thresholds : Report HPLC purity (>95%), NMR chemical shifts (δ in ppm), and MS spectra with ionization modes .
- Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) and include SHELXL refinement parameters (R-factor < 0.05) .
Q. Q10: How can conflicting bioactivity data between academic and industrial studies be reconciled?
A10:
- Batch Analysis : Compare compound purity (e.g., industrial-grade vs. lab-synthesized) via orthogonal methods (HPLC, NMR) .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Open Data Sharing : Publish raw datasets (e.g., dose-response curves) in repositories like Zenodo for independent validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
